5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Anticancer Breast cancer Cytotoxicity

For medicinal chemistry programs, this 2-amino-1,3,4-oxadiazole building block delivers a strategic combination: a 5-bromo-2-methylphenyl motif for unique electronic/steric modulation and an aryl bromide handle for rapid Pd-catalyzed derivatization. It serves as a validated benchmark with a defined IC₅₀ of 5.12 µM against MDA-MB-231 cells, enabling direct SAR comparisons. Secure high-purity (≥98%) stock for halogen-bonding studies, kinase-targeted library synthesis, or antimicrobial screening panels.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
Cat. No. B12082450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C2=NN=C(O2)N
InChIInChI=1S/C9H8BrN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
InChIKeyNVBRCIUGLIYXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine: Procurement-Ready Physicochemical and Structural Baseline


5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS 1493098-97-7, MF C₉H₈BrN₃O, MW 254.08 g/mol) is a heterocyclic building block belonging to the 2-amino-1,3,4-oxadiazole class . It features a 2-amino-1,3,4-oxadiazole core substituted at the 5-position with a 5-bromo-2-methylphenyl ring, conferring distinct electronic and steric properties [1]. This compound is primarily utilized in medicinal chemistry and chemical biology research, with its oxadiazole core recognized for diverse bioactivities and its bromoaryl substituent serving as a versatile handle for cross-coupling derivatization .

Why 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine Cannot Be Trivially Substituted in SAR Studies


The biological activity and physicochemical properties of 2-amino-1,3,4-oxadiazoles are exquisitely sensitive to the nature and position of aryl substituents at the C5 position [1]. In particular, the 5-bromo-2-methylphenyl motif introduces a unique combination of electron-withdrawing bromine (with lone pair donation potential) and sterically directing ortho-methyl groups that profoundly modulate target binding, metabolic stability, and solubility [2]. Substituting this compound with a simpler analog (e.g., unsubstituted phenyl, 4-halophenyl, or 2-methylphenyl) without experimental validation would likely alter or ablate activity, as documented across numerous oxadiazole series targeting kinases, tubulin, and microbial enzymes [3].

Quantitative Differentiation Guide: 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine vs. Structural Analogs


Comparison of In Vitro Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells

A direct head-to-head comparison shows that 5-(5-bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine exhibits significantly lower antiproliferative potency (higher IC₅₀) against the MDA-MB-231 breast cancer cell line compared to a 4-chlorophenyl analog .

Anticancer Breast cancer Cytotoxicity

Structural Feature Analysis: 5-Bromo-2-methylphenyl Moiety as a Tunable Pharmacophore Element

The 5-bromo-2-methylphenyl substituent provides a unique combination of electronic and steric properties. Class-level SAR inferences from related oxadiazole series suggest that the ortho-methyl group induces torsional twisting of the aryl ring relative to the oxadiazole core, while the bromine atom can engage in halogen bonding with target proteins, distinct from the properties of unsubstituted phenyl, 4-halophenyl, or 2-methylphenyl analogs [1][2].

Structure-Activity Relationship (SAR) Medicinal Chemistry Halogen Bonding

Synthetic Versatility: The Bromo Substituent as a Cross-Coupling Handle

The presence of a bromine atom on the phenyl ring provides a distinct synthetic advantage over non-halogenated analogs (e.g., 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine). It serves as a robust handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid diversification of the scaffold for SAR exploration . The ortho-methyl group also protects the adjacent C3 position from unwanted side reactions.

Synthetic Chemistry Cross-coupling Library Synthesis

Recommended Research and Industrial Application Scenarios for 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine


Lead Compound Benchmarking in Anticancer SAR Campaigns

Given its measured IC₅₀ of 5.12 µM against MDA-MB-231 breast cancer cells , this compound can be used as a lower-potency benchmark or control compound in SAR studies aimed at improving the activity of 1,3,4-oxadiazole-based antiproliferative agents. Its defined potency provides a clear baseline for evaluating new analogs.

Diversification Hub for Halogen-Specific SAR Exploration

Utilize the aryl bromide as a key diversification point for Pd-catalyzed cross-coupling reactions to generate a library of analogs. This approach allows for systematic investigation of how different aryl, heteroaryl, or amine substituents influence biological activity, solubility, and other key properties, exploiting the unique ortho-methyl/meta-bromo template.

Probe for Halogen Bonding Interactions

Incorporate this compound into biophysical or structural biology studies (e.g., X-ray crystallography, molecular docking) to investigate the role of halogen bonding between the bromine atom and specific protein residues [1]. This can provide critical insights into the binding mode and guide rational design of more potent and selective inhibitors.

Comparative Analysis in Broad-Spectrum Antimicrobial Screening

Given the documented antimicrobial activity of various 1,3,4-oxadiazole-2-amines [2], this compound can be included in focused screening panels against bacterial (including resistant strains) or fungal pathogens to establish its activity profile relative to other 5-aryl-substituted analogs, particularly those with different halogen or alkyl patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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